molecular formula C6H13NO3S B8379894 N,2-Dimethyl-2-(methylsulfonyl)propanamide

N,2-Dimethyl-2-(methylsulfonyl)propanamide

Cat. No. B8379894
M. Wt: 179.24 g/mol
InChI Key: GLASNCAWUWMUOG-UHFFFAOYSA-N
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Patent
US09302988B2

Procedure details

To a suspension of methanesulfinic acid sodium salt (310 mg, 3.04 mmol) in dry DMF (3.5 mL) was added under a nitrogen atmosphere, dry pyridine (0.5 mL) and 2-bromo-N,2-dimethylpropanamide (365 mg, 2.027 mmol). The reaction mixture was stirred at 50° C. overnight, cooled and H2O (5 mL) and EtOAc (10 mL) were added. The aqueous layer was separated and extracted twice with EtOAc (5 mL). The combined organic phase was washed with brine (20 mL) and dried over Na2SO4. The solution was concentrated in vacuo and stirred in heptane (25 mL). The solids were filtered to give the desired product (88 mg, 23%) as a white solid.
Quantity
310 mg
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
365 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
23%

Identifiers

REACTION_CXSMILES
[Na+].[CH3:2][S:3]([O-:5])=[O:4].N1C=CC=CC=1.Br[C:13]([CH3:19])([CH3:18])[C:14]([NH:16][CH3:17])=[O:15].O>CN(C=O)C.CCOC(C)=O>[CH3:17][NH:16][C:14](=[O:15])[C:13]([CH3:19])([S:3]([CH3:2])(=[O:5])=[O:4])[CH3:18] |f:0.1|

Inputs

Step One
Name
Quantity
310 mg
Type
reactant
Smiles
[Na+].CS(=O)[O-]
Name
Quantity
3.5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
365 mg
Type
reactant
Smiles
BrC(C(=O)NC)(C)C
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 50° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added under a nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted twice with EtOAc (5 mL)
WASH
Type
WASH
Details
The combined organic phase was washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
STIRRING
Type
STIRRING
Details
stirred in heptane (25 mL)
FILTRATION
Type
FILTRATION
Details
The solids were filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CNC(C(C)(S(=O)(=O)C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 88 mg
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 24.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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